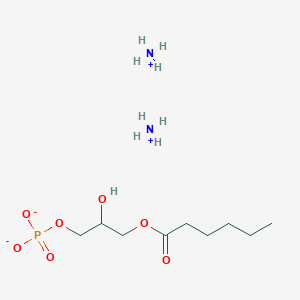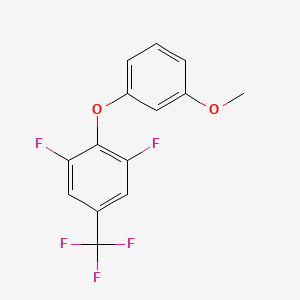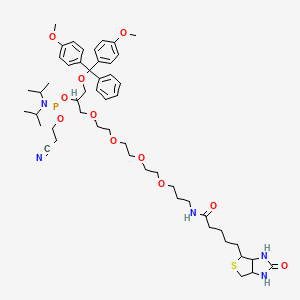
11-(2-Bromoisobutyrate)-undecyl-1-phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(2-Bromoisobutyrate)-undecyl-1-phosphonic acid is an organic compound that features both bromoisobutyrate and phosphonic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the selective bromination of an alkanoic acid in the presence of its acid halide, followed by esterification using an alcohol in the presence of an acidic catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
11-(2-Bromoisobutyrate)-undecyl-1-phosphonic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the bromine or phosphonic acid groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride may be employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to changes in the functional groups present.
Applications De Recherche Scientifique
11-(2-Bromoisobutyrate)-undecyl-1-phosphonic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its role in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-bromoisobutyrate: A similar compound used in atom transfer radical polymerization (ATRP) and other synthetic applications.
2-Bromoisobutyric acid: Another related compound with similar reactivity but lacking the phosphonic acid group.
Propriétés
Formule moléculaire |
C14H26BrO5P |
|---|---|
Poids moléculaire |
385.23 g/mol |
Nom IUPAC |
11-(2-bromoprop-2-enoyloxy)undecylphosphonic acid |
InChI |
InChI=1S/C14H26BrO5P/c1-13(15)14(16)20-11-9-7-5-3-2-4-6-8-10-12-21(17,18)19/h1-12H2,(H2,17,18,19) |
Clé InChI |
XAWZAKUWAIYGRX-UHFFFAOYSA-N |
SMILES canonique |
C=C(C(=O)OCCCCCCCCCCCP(=O)(O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12081841.png)

![1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B12081852.png)
![6-[2-[3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12081865.png)




![N-[(5-bromo-2-fluorophenyl)methyl]oxan-4-amine](/img/structure/B12081912.png)

